
1,1'-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a chemical compound known for its unique structure and properties It consists of a hexane backbone with two imidazolium groups attached via carbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1,6-dibromohexane with 3-methylimidazole under specific conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium groups can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the imidazolium groups.
Complexation: The imidazolium groups can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as sodium azide, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield azide derivatives, while oxidation reactions can produce imidazolium oxides.
Scientific Research Applications
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme catalysis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its interaction with molecular targets through its imidazolium groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in electrostatic interactions. The pathways involved in its action depend on the specific application, such as catalysis or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar imidazolium structure but with a methane backbone instead of a hexane backbone.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound features a hexane backbone with pyrrole groups instead of imidazolium groups.
Uniqueness
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to its specific combination of a hexane backbone and imidazolium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
63044-27-9 |
|---|---|
Molecular Formula |
C14H24Cl2N4O2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexane-1,6-dione;dichloride |
InChI |
InChI=1S/C14H22N4O2.2ClH/c1-15-7-9-17(11-15)13(19)5-3-4-6-14(20)18-10-8-16(2)12-18;;/h7-10H,3-6,11-12H2,1-2H3;2*1H |
InChI Key |
AGLVGIYEGSFSAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)C(=O)CCCCC(=O)[NH+]2CN(C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


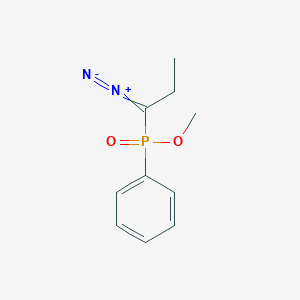
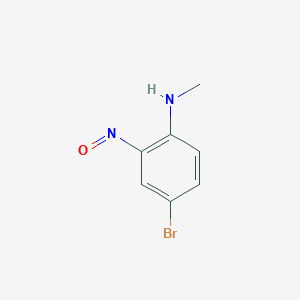
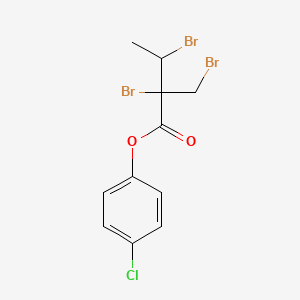
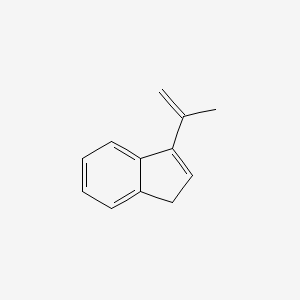
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
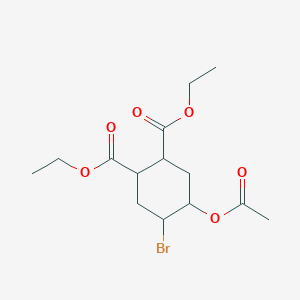
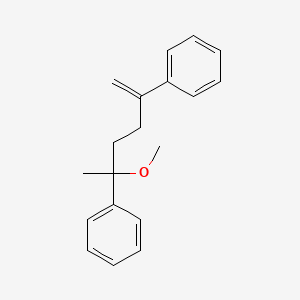
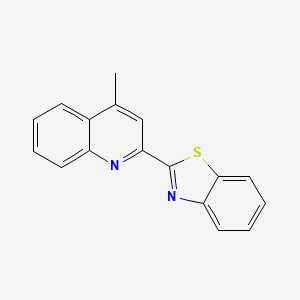
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
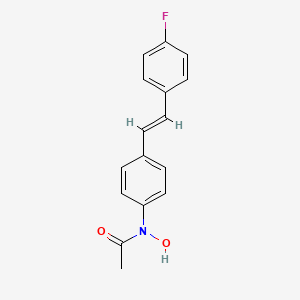
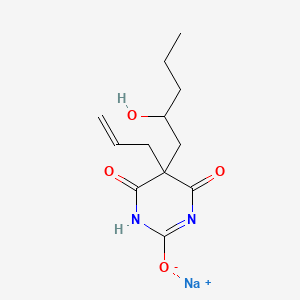

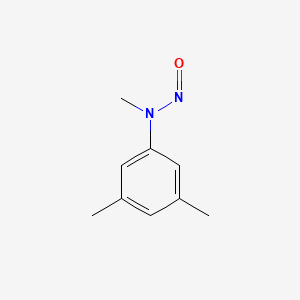
![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
